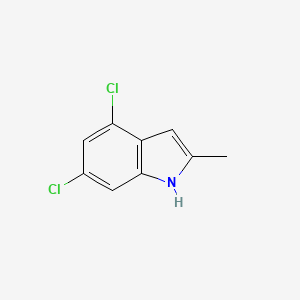

4,6-Dichloro-2-methyl-1h-indole

Overview

Description

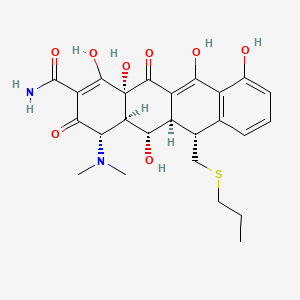

4,6-Dichloro-2-methyl-1H-indole is a trisubstituted indole . It is used in the preparation of various biologically active compounds . It is a white to yellow solid with a molecular weight of 200.07 .

Synthesis Analysis

The synthesis of 4,6-Dichloro-2-methyl-1H-indole can be achieved through various methods, including the reaction of 2-methylindole with phosphorus pentachloride and chlorine gas, the reaction of 2-methylindole with dichloromethane and aluminium chloride, and the reaction of 1,2-dichlorobenzene with methylamine in the presence of an acid catalyst.Molecular Structure Analysis

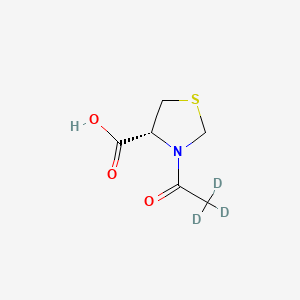

The molecular structure of 4,6-Dichloro-2-methyl-1H-indole is represented by the linear formula C9H7Cl2N . The InChI code for this compound is 1S/C9H7Cl2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 .Physical And Chemical Properties Analysis

4,6-Dichloro-2-methyl-1H-indole has a predicted boiling point of 336.7±37.0 °C and a predicted density of 1.408±0.06 g/cm3 . It has a predicted pKa value of 15.77±0.30 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications

Anti-Cancer Applications

Indole derivatives have been extensively studied for their potential anti-cancer properties . They can be used in the treatment of various types of cancer cells . The specific mechanisms of action often involve interactions with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Anti-Microbial Applications

Indole derivatives also show promise in the field of antimicrobial research . They can be used to treat various types of microbial infections . The antimicrobial activity of indole derivatives can be attributed to their ability to interfere with bacterial cell wall synthesis or protein production .

Treatment of Disorders

Indole derivatives have been found to be effective in the treatment of various disorders in the human body . The specific disorders that can be treated with indole derivatives vary widely, but they often involve neurological or metabolic pathways .

Anti-HIV Activity

Some indole derivatives, such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, have been synthesized and screened for their anti-HIV activity . These compounds have shown promising results against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This compound plays a crucial role in plant growth and development .

Pharmacological Activity

Indole derivatives have diverse biological and clinical applications due to their important pharmacological activity . They can be used in the development of various drugs and therapeutic agents .

Safety And Hazards

The compound is associated with certain hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

4,6-dichloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUSJGONHVYQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654100 | |

| Record name | 4,6-Dichloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-methyl-1h-indole | |

CAS RN |

886362-21-6 | |

| Record name | 4,6-Dichloro-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)